molecular formula C7H13NO3 B8548619 N-(1-hydroxypropan-2-yl)-3-oxobutanamide

N-(1-hydroxypropan-2-yl)-3-oxobutanamide

Cat. No.: B8548619
M. Wt: 159.18 g/mol
InChI Key: OXLSWPGMPOCHQZ-UHFFFAOYSA-N
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Description

N-(1-Hydroxypropan-2-yl)-3-oxobutanamide is a β-ketoamide derivative characterized by a 3-oxobutanamide backbone and an N-substituted 1-hydroxypropan-2-yl group. This compound combines a ketone functional group (at the β-position) with a hydroxylated alkyl chain, which influences its physicochemical properties, such as solubility and hydrogen-bonding capacity.

However, the 3-oxo group may increase reactivity, particularly in nucleophilic or redox environments.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-3-oxobutanamide

InChI

InChI=1S/C7H13NO3/c1-5(4-9)8-7(11)3-6(2)10/h5,9H,3-4H2,1-2H3,(H,8,11)

InChI Key

OXLSWPGMPOCHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 3-Oxobutanamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Features
N-(1-Hydroxypropan-2-yl)-3-oxobutanamide 1-Hydroxypropan-2-yl C₇H₁₃NO₃ 175.18* Hydroxyl group enhances hydrophilicity; potential for hydrogen bonding.
N1-(2-Chlorophenyl)-3-oxobutanamide 2-Chlorophenyl C₁₀H₁₀ClNO₂ 211.64 Aromatic substituent with electron-withdrawing Cl; likely reduced solubility .
N-[(2-Fluorophenyl)methyl]-3-oxobutanamide 2-Fluorophenylmethyl C₁₁H₁₂FNO₂ 209.22 Fluorine atom increases electronegativity; may enhance metabolic stability .
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitrophenyl C₁₀H₁₀N₂O₄ 222.20 Strong electron-withdrawing nitro group; potential cytotoxicity .
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide 2-Methylphenyl + dithiolane C₁₄H₁₅NO₂S₂ 294.40 Dithiolane ring introduces sulfur atoms; possible redox activity .

*Calculated based on molecular formula.

Reactivity Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) decrease electron density at the amide nitrogen, reducing nucleophilicity but increasing electrophilic character at the ketone.
  • Hydroxypropyl and dithiolane substituents introduce steric hindrance and polarity, altering reaction kinetics .

Physicochemical Properties

Property This compound N1-(2-Chlorophenyl)-3-oxobutanamide N-(4-Nitrophenyl)-3-oxobutanamide
LogP ~0.5 (estimated) ~2.1 ~1.8
Melting Point Not reported Not reported 121–125°C (analogous compounds)
Solubility in Water High (hydroxypropyl) Low (chlorophenyl) Moderate (nitrophenyl)

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